![molecular formula C24H24N2O4S B4623286 butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)
butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds with complex structures like butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate often involves multi-step reactions, including the formation of carbon-thioyl and amine linkages. A study by İ. Koca et al. (2014) exemplifies a similar synthetic approach by synthesizing ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate through a reaction involving carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate can be elucidated using various spectroscopic techniques, including IR, Raman, NMR, and X-ray diffraction. The study mentioned above by İ. Koca et al. provides a detailed comparison between experimental and theoretical vibrational spectra, optimized geometric parameters, and molecular orbital energies, demonstrating the molecule's structural features and stability (İ. Koca et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often feature cyclocondensation, esterification, and reactions with bifunctional heteronucleophiles. P. K. Mahata et al. (2003) discuss the synthesis of heterocycles with masked or unmasked aldehyde functionality, indicating the versatility and reactivity of these compounds in forming heterocyclic structures (P. K. Mahata et al., 2003).
Physical Properties Analysis
The physical properties of similar compounds, such as liquid crystallinity, can be significantly influenced by their molecular structure. Y. Matsunaga et al. (1990) investigated the mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, revealing insights into the thermal stability and phase behavior of these materials, which could be relevant for understanding the physical properties of butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate (Y. Matsunaga et al., 1990).
Scientific Research Applications
Organic Synthesis and Characterization
Synthesis and Characterization of Complex Molecules : A study focused on the synthesis and characterization of 4H-benzo[h]chromene derivatives, highlighting the versatility of naphthalene derivatives in organic synthesis. The research emphasized the importance of these compounds in developing new materials and chemicals with potential applications in various industries (Al‐Sehemi et al., 2012).
Novel Routes to Liquid Crystalline Materials : A study synthesized and characterized mesogenic series based on naphthalene derivatives, exploring their potential as liquid crystalline materials. This research contributes to the development of advanced materials for displays and optical devices (Thaker et al., 2012).
Biological Activity and Applications
- Antitumor Activities : Research on benzochromene derivatives, structurally similar to butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate, showed significant antitumor activities. These compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as leads for developing novel anticancer therapies (Elgaafary et al., 2021).
Physicochemical Studies and Material Science
Self-Assembly and Nanotechnology : A study on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, which share structural motifs with butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate, revealed insights into the formation of nanostructures. These findings have implications for the design of nanomaterials for drug delivery and other applications (Xu et al., 2009).
Beta-Adrenolytic Activity Study : Investigations into the physico-chemical properties of compounds structurally related to butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate showed potential beta-adrenolytic activity. These studies contribute to our understanding of the relationship between the chemical structure of such compounds and their pharmacological effects (Stankovicová et al., 2014).
properties
IUPAC Name |
butyl 4-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-4-13-30-23(28)16-9-11-19(12-10-16)25-24(31)26-22(27)20-14-17-7-5-6-8-18(17)15-21(20)29-2/h5-12,14-15H,3-4,13H2,1-2H3,(H2,25,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVMEMOFUSYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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